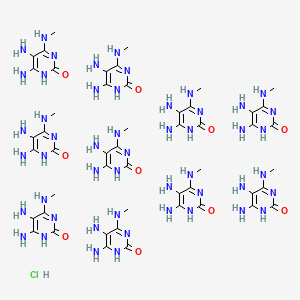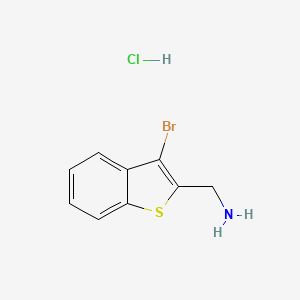
(3-bromo-1-benzothiophen-2-yl)methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-bromo-1-benzothiophen-2-yl)methanaminehydrochloride is a chemical compound with significant interest in various fields of scientific research. It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and benzene rings. The presence of a bromine atom and a methanamine group in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromo-1-benzothiophen-2-yl)methanaminehydrochloride typically involves the bromination of benzothiophene followed by the introduction of the methanamine group. One common method includes:
Bromination: Benzothiophene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.
Amination: The brominated benzothiophene is then subjected to a nucleophilic substitution reaction with methanamine under basic conditions to form (3-Bromo-1-benzothiophen-2-yl)methanamine.
Hydrochloride Formation: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large quantities of benzothiophene are brominated using bromine and a suitable catalyst.
Continuous Amination: The brominated intermediate is continuously fed into a reactor where it reacts with methanamine.
Purification and Crystallization: The product is purified through crystallization and converted to its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(3-bromo-1-benzothiophen-2-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon with hydrogen gas.
Major Products
Substitution Products: Depending on the nucleophile, products can include hydroxyl, alkyl, or thiol derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dehalogenated benzothiophene derivatives.
Scientific Research Applications
(3-bromo-1-benzothiophen-2-yl)methanaminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-bromo-1-benzothiophen-2-yl)methanaminehydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the methanamine group allows it to form specific interactions with these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-1-benzothiophen-3-yl)methanamine hydrochloride
- (3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride
- (1-Benzothiophen-2-yl)methanamine hydrochloride
Uniqueness
(3-bromo-1-benzothiophen-2-yl)methanaminehydrochloride is unique due to the specific positioning of the bromine atom and the methanamine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
(3-bromo-1-benzothiophen-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNS.ClH/c10-9-6-3-1-2-4-7(6)12-8(9)5-11;/h1-4H,5,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEPGEZNUVMHSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)CN)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
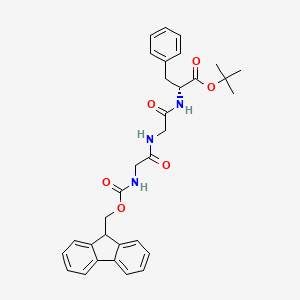
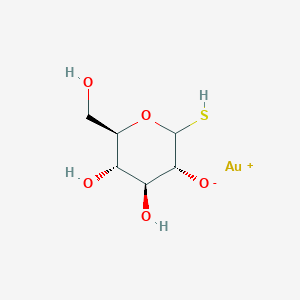
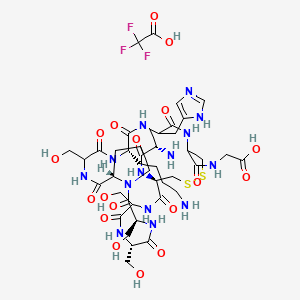
![N-[(4-bromo-1-benzothiophen-3-yl)methyl]-2-chloro-N-ethylethanamine;hydrochloride](/img/structure/B8093446.png)
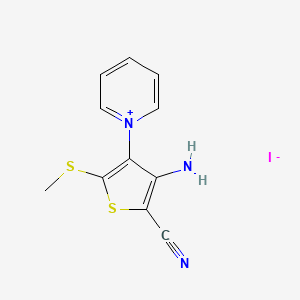
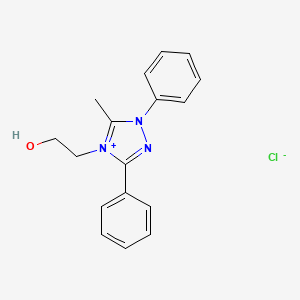


![2-chloro-N-ethyl-N-[(5-propan-2-yl-1-benzothiophen-3-yl)methyl]ethanamine;hydrochloride](/img/structure/B8093484.png)
![sodium;1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B8093509.png)
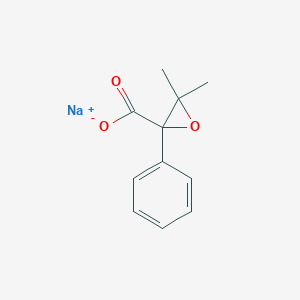

![2-amino-6-[methyl(2-oxopropyl)amino]-5-nitro-1H-pyrimidin-4-one;hydrochloride](/img/structure/B8093537.png)
